2-[2-(4-methoxy-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol
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Overview
Description
2-[2-(4-methoxy-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is a complex organic compound that features a sulfonamide group, a thiophene ring, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxy-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol typically involves multiple steps:
Formation of the Ether Linkage: The initial step involves the reaction of 2-chloroethanol with thiophene-3-ylmethanol under basic conditions to form 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethanol.
Sulfonamide Formation: The intermediate is then reacted with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxy-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-methoxy-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It can be used in studies to understand the interaction of sulfonamide compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxy-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring and ether linkage may also play roles in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide: Lacks the methyl group on the benzene ring.
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide: Lacks the methoxy group on the benzene ring.
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Lacks both the methoxy and methyl groups on the benzene ring.
Uniqueness
2-[2-(4-methoxy-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is unique due to the presence of both the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the thiophene ring and ether linkage makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S2/c1-12-9-14(21-2)3-4-16(12)24(19,20)17-10-15(22-7-6-18)13-5-8-23-11-13/h3-5,8-9,11,15,17-18H,6-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMXBEJOYIRJQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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